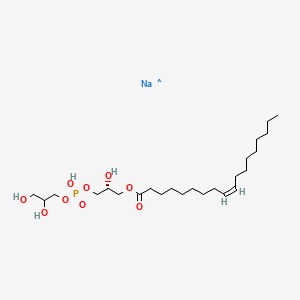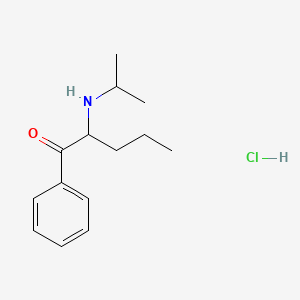
1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Synthesis Analysis
Phosphatidic acid is produced either directly through the action of PLD or through a two-step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase . Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA .Molecular Structure Analysis
The molecular formula of 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is C24H47NaO9P . The molecular weight is 533.6 g/mol . The structure includes a lysophospholipid containing oleic acid (18:1) at the sn-1 position .Chemical Reactions Analysis
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .Physical And Chemical Properties Analysis
The compound is hygroscopic . It has a molecular formula of C24H46O9PNa and a molecular weight of 532.58 . It is stable for 1 year and should be stored at -20°C .Scientific Research Applications
Cell Membrane Studies
This compound is a lysophospholipid that can integrate into cell membranes. It’s used to study the dynamics of membrane phospholipids, their role in cell signaling, and membrane fluidity. Researchers utilize it to mimic natural membrane structures in cells, aiding in the understanding of membrane-associated processes .
Lipid-Based Drug Delivery Systems
Due to its amphiphilic nature, this compound is instrumental in forming micelles and liposomes for drug delivery. These structures can encapsulate drugs, targeting them to specific sites in the body, which is crucial for treatments requiring targeted delivery, such as cancer therapeutics .
Artificial Membranes Creation
Scientists use 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) to create artificial membranes, which are essential for biophysical studies of membrane proteins and for developing biosensors. These artificial membranes can mimic the properties of biological membranes, providing a controlled environment for research .
Signal Transduction Research
This lysophospholipid is involved in signal transduction pathways. It’s used to study the activation of G-protein coupled receptors (GPCRs) and to understand the mechanisms of signaling molecules in cellular communication .
Lipidomics and Metabolomics
In lipidomics, it serves as a standard for mass spectrometry and chromatography, helping to identify and quantify lipids in complex biological samples. This is vital for understanding lipid metabolism and its implications in diseases .
Biological Response Modulation
Researchers use it to modulate biological responses such as cell proliferation, smooth muscle contraction, and platelet aggregation. Its role in these processes makes it a valuable tool for studying physiological and pathological conditions .
Neuroscience Research
In neuroscience, it’s used to investigate the role of lipids in neurite retraction and growth cone collapse. This is important for understanding neurodegenerative diseases and nerve regeneration .
Pharmacological Studies
Pharmacologically, it’s utilized to study the effects of lysophosphatidic acid (LPA) receptor agonists. This helps in the development of new drugs that target these receptors, which are implicated in various diseases, including cancer and fibrosis .
Mechanism of Action
LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . 1-Oleoyl-2-hydroxy-sn-glycero-3-PA is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines .
properties
InChI |
InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/b10-9-;/t22?,23-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNWFUWCKLVNBU-AXFOVFEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | |
CAS RN |
326495-24-3 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl ester, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)
![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)